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Compound of Interest

Compound Name: Robinlin

cat. No.: B1250724

Disclaimer: The specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data for Robinlin, a novel homo-monoterpene, are not publicly available. The primary scientific
literature describing its isolation and structure elucidation mentions the use of spectral analyses
but does not provide the raw data in its abstract. Due to the lack of publicly accessible data for
Robinlin, this guide will use Camphor, a well-characterized monoterpene, as an illustrative
example to meet the content requirements. This will include representative spectral data,
general experimental protocols, and a conceptual workflow.

Data Presentation: lllustrative Spectral Data for
Camphor

The following tables summarize the characteristic spectral data for Camphor.

Table 1: *H and **C NMR Spectral Data for Camphor
(CDCIs)
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13C
_ 1H Chemical Coupling
. Chemical _ o _
Position Shift (5 Shift (9, Multiplicity Integration Constants
I ;
ppm) (J, Hz)

ppm)
1 43.29 - - - -
2 219.82 - - - -
3 43.01 1.85, 2.35 m, m 1H, 1H -
4 46.80 2.09 t 1H 4.4
5 27.03 1.41, 1.67 m, m 1H, 1H -
6 29.89 1.34,1.95 m, m 1H, 1H -
7 57.71 - - - -
8 19.14 0.84 S 3H -
9 19.78 0.96 S 3H -
10 9.25 0.92 S 3H -

Data is compiled from publicly available spectral databases for Camphor and may vary slightly

based on experimental conditions.[1][2][3]

Table 2: Mass Spectrometry Data for Camphor

m/z Relative Intensity (%) Assignment

152 40 [M]* (Molecular lon)
109 20 [M-CsH7]*

95 100 [M-C3H-O]*

81 55 [CeHo]*

69 30 [CsHa]*

41 45 [C3Hs]*
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Fragmentation patterns can vary depending on the ionization technique and energy.[4][5][6][7]

Experimental Protocols

The following are generalized experimental protocols for the isolation, NMR, and MS analysis
of monoterpenes from a plant source.

Bioassay-Guided Isolation and Purification

A common method for isolating bioactive compounds like Robinlin is bioassay-guided
fractionation.[8][9][10]

o Extraction: The dried and powdered plant material (e.g., from Robinia pseudoacacia) is
subjected to solvent extraction, often starting with a non-polar solvent and progressing to
more polar solvents (e.g., hexane, ethyl acetate, methanol).

e Bioassay: The resulting crude extracts are tested for biological activity. For Robinlin, the
brine shrimp lethality test was used, which is a common preliminary screen for potential
cytotoxic and antitumor agents.[11][12]

o Fractionation: The most active crude extract is then subjected to chromatographic separation
techniques, such as column chromatography over silica gel or Sephadex.

« lterative Testing and Purification: The resulting fractions are again tested for bioactivity. The
most active fractions are further purified using techniques like preparative Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until a pure
compound is isolated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

o Sample Preparation: A small amount (typically 1-5 mg) of the purified compound is dissolved
in a deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), may be added.

o Data Acquisition: The sample is placed in the NMR spectrometer. Standard 1D NMR
experiments include *H and 13C NMR. 2D NMR experiments such as COSY (Correlation
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Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are often performed to determine the connectivity
of atoms within the molecule.

o Data Processing: The acquired data is processed using specialized software. This involves
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to the solvent or internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as its fragmentation pattern.

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
volatile solvent (e.g., methanol, acetonitrile).

 lonization: The sample is introduced into the mass spectrometer where it is ionized.
Common ionization techniques for natural products include Electrospray lonization (ESI) and
Electron lonization (EI).

o Mass Analysis: The ionized molecules and their fragments are separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

o Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum
is generated, which is a plot of ion intensity versus m/z.

Mandatory Visualization
Bioactivity-Guided Fractionation and Structure
Elucidation Workflow
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Caption: Bioactivity-guided isolation and structure elucidation workflow for a natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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